N-Boc-N-nitro-L-arginine

Description

BenchChem offers high-quality N-Boc-N-nitro-L-arginine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-nitro-L-arginine including the price, delivery time, and more detailed information at info@benchchem.com.

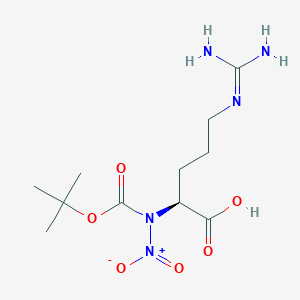

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonyl-nitroamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)15(16(20)21)7(8(17)18)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,17,18)(H4,12,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUQRNAKJBVFDN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of N-Boc-N'-nitro-L-arginine.

The following technical guide provides an in-depth analysis of N-Boc-N'-nitro-L-arginine (Boc-Arg(NO₂)-OH), designed for researchers and drug development professionals.

Structural Integrity, Synthetic Utility, and Deprotection Strategies[1]

Executive Summary

N-Boc-N'-nitro-L-arginine (CAS: 2188-18-3) is a critical amino acid derivative utilized primarily in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS). It serves as a robust building block for introducing arginine residues into peptide chains while mitigating the high nucleophilicity of the guanidino side chain.

Unlike modern Fmoc/Pbf strategies, which rely on acid-labile side-chain protection, Boc-Arg(NO₂)-OH employs the nitro group (

Chemical Architecture & Physicochemical Properties[2][3][4]

The molecule consists of an L-arginine backbone protected at two distinct sites: the alpha-amine is carbamylated (Boc), and the guanidino group is nitrated.[1][2]

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | |

| Common Name | Boc-Arg(NO₂)-OH |

| CAS Number | 2188-18-3 |

| Molecular Formula | |

| Molecular Weight | 319.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol (warm); Sparingly soluble in water |

| Melting Point | 113–126°C (decomposition) |

| Chirality | L-isomer (S-configuration) |

| Stability | Stable at 2–8°C; Hygroscopic; Light sensitive |

Structural Visualization

The following diagram illustrates the orthogonal protection scheme, highlighting the differential stability of the protecting groups.

Figure 1: Orthogonal protection strategy of Boc-Arg(NO₂)-OH. The Boc group is acid-labile, while the Nitro group requires reductive or strong acid cleavage.

Synthetic Utility in Peptide Chemistry[1][2][8][9][10][11][12][13][14]

3.1 The Role of the Nitro Mask

The guanidino group of arginine is highly basic (pKa ~12.5) and nucleophilic.[] Without protection, it causes acylation of the side chain during peptide coupling, leading to branching and termination. The electron-withdrawing nitro group dramatically reduces the basicity of the guanidine system, rendering it non-nucleophilic during standard coupling procedures.

3.2 Comparison: Nitro vs. Sulfonyl (Pbf/Pmc)

While Fmoc chemistry utilizes sulfonyl-based protectors (Pbf, Pmc) removed by TFA, Boc-Arg(NO₂)-OH offers distinct advantages and disadvantages:

-

Advantage: The nitro group is extremely stable.[4] It does not prematurely cleave during repeated TFA treatments used to remove Boc groups in SPPS.

-

Disadvantage: Removal requires harsh conditions (HF) or specific equipment (Hydrogenation), unlike the convenient TFA cocktails used in Fmoc chemistry.

Mechanistic Insights & Deprotection Strategies

The removal of the nitro group is the most critical step when using this derivative. Three primary mechanisms are employed.[5][6]

4.1 HF Cleavage (The Gold Standard)

Anhydrous Hydrogen Fluoride (HF) cleaves the nitro group via an

-

Risk: Incomplete cleavage can lead to the formation of Ornithine side products if the guanidine carbon is attacked by water during workup.

4.2 Catalytic Hydrogenolysis

For solution-phase synthesis, the nitro group can be removed via reduction using hydrogen gas (

-

Mechanism:

(simplified). -

Utility: Ideal for peptides containing Trp or Met, which are sensitive to the carbocations generated during HF cleavage.

4.3 Stannous Chloride (SnCl₂) Reduction

A modern alternative involves reducing the nitro group using

Figure 2: Primary deprotection pathways. Method A is standard for SPPS; Method B is preferred for Liquid Phase synthesis.

Critical Challenges: Side Reactions

5.1 Delta-Lactam Formation

During the activation of the carboxyl group (e.g., using DCC or HATU), the

-

Impact: This terminates the chain growth and reduces yield.

-

Mitigation: The nitro group reduces the nucleophilicity of the side chain, making Boc-Arg(NO₂)-OH less prone to lactam formation than Boc-Arg(HCl)-OH, but the risk persists if activation times are prolonged.

5.2 Racemization

Like all amino acids, prolonged activation can lead to racemization (L

Experimental Protocols

Protocol A: Coupling in SPPS

Objective: Incorporate Boc-Arg(NO₂)-OH into a growing peptide chain.

-

Reagents:

-

Boc-Arg(NO₂)-OH (3.0 eq)[9]

-

HBTU or HATU (2.9 eq)

-

DIEA (Diisopropylethylamine) (6.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve Boc-Arg(NO₂)-OH and HBTU in minimal DMF.

-

Add DIEA to the solution to activate the amino acid. Note: Activate for no more than 2-3 minutes to minimize lactam formation.

-

Add the activated mixture to the resin-bound peptide (free amine form).

-

Agitate at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using DIC/HOBt.

-

Protocol B: "High" HF Cleavage (Deprotection)

Objective: Remove the peptide from resin and cleave the Nitro group. WARNING: HF is potentially fatal upon contact. Use a dedicated HF apparatus and full PPE.

-

Preparation:

-

Dry the peptidyl-resin completely over

. -

Place resin in the HF reaction vessel.

-

Add Scavenger: p-Cresol (10% v/v) to protect sensitive residues (Trp, Tyr).

-

-

Reaction:

-

Condense anhydrous HF into the vessel at -78°C.

-

Warm to 0°C and stir for 60 minutes. Note: The Nitro group requires 0°C; -20°C is insufficient.

-

-

Workup:

-

Evaporate HF under vacuum (trap in CaO).

-

Precipitate the peptide with cold diethyl ether.

-

Centrifuge, wash with ether x3, and lyophilize from water/acetonitrile.

-

Safety & Handling

-

HF Danger: The use of Boc-Arg(NO₂)-OH in SPPS almost invariably requires Hydrogen Fluoride. HF causes deep, painless tissue burns that lead to bone necrosis and systemic toxicity. Calcium Gluconate gel must be instantly available.

-

Storage: Store Boc-Arg(NO₂)-OH at 2–8°C. Protect from light. It is hygroscopic; allow the bottle to reach room temperature before opening to prevent moisture condensation.

References

-

ChemicalBook. (n.d.). N-Boc-N'-nitro-L-arginine Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from

-

Bachem. (n.d.). Boc-Arg(NO2)-OH Product Specifications. Retrieved from

-

Thermo Fisher Scientific. (n.d.). N-alpha-Boc-N-omega-nitro-L-arginine Analysis. Retrieved from

-

MedChemExpress. (2024). Boc-Arg(NO2)-OH Solubility and Stability Data. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. bloomtechz.com [bloomtechz.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

N-Boc-N'-nitro-L-arginine: Synthetic Utility & Pharmacophore Delivery in NOS Inhibition

Executive Summary

N-Boc-N'-nitro-L-arginine (Boc-L-Arg(NO₂)-OH) is the critical synthetic precursor used to generate high-fidelity Nitric Oxide Synthase (NOS) inhibitors. While often conflated with the active inhibitor Nω-nitro-L-arginine (L-NNA) in commercial catalogs, the Boc-protected form serves a distinct role: it is the molecular vehicle that allows medicinal chemists to incorporate the nitro-arginine "warhead" into complex peptidomimetics.

This guide clarifies the distinction between the reagent and the active pharmacophore, details the mechanism of the nitro-arginine moiety, and provides a validated protocol for its use in synthesizing isoform-selective NOS inhibitors.

Part 1: Chemical Identity & Mechanistic Basis

The Molecule vs. The Inhibitor

To understand the role of N-Boc-N'-nitro-L-arginine, one must distinguish between the delivery system (the protected amino acid) and the active payload (the nitro-guanidino group).

-

The Reagent (Boc-L-Arg(NO₂)-OH): A lipophilic, protected derivative. The tert-butyloxycarbonyl (Boc) group on the

-amine prevents premature polymerization during synthesis, while the nitro group ( -

The Active Inhibitor (L-NNA): Once the Boc group is removed (deprotection), the resulting Nω-nitro-L-arginine competes with the natural substrate, L-Arginine, for the NOS active site.

Mechanism of Action: The Nitro-Guanidine Warhead

The efficacy of this compound class relies on the nitro-guanidine moiety mimicking the transition state of L-Arginine oxidation.

-

Competitive Binding: The nitro group is electron-withdrawing, altering the pKa of the guanidine group. It binds tightly to the heme active site of NOS, displacing L-Arginine.

-

Inactivation: Unlike L-Arginine, the nitro-derivative cannot be oxidized by the heme-iron/peroxy species to form NO and Citrulline. It effectively "locks" the enzyme in an inactive state.

-

Isoform Selectivity: While L-NNA itself is relatively non-selective (inhibiting eNOS, nNOS, and iNOS), using Boc-L-Arg(NO₂)-OH allows chemists to build peptide chains around this core. These flanking residues can interact with isoform-specific pockets (e.g., the larger substrate channel of nNOS), conferring high selectivity.

Figure 1: The conversion of the synthetic precursor to the active pharmacophore and its competitive inhibition of the NOS active site.

Part 2: Application in Drug Design (Medicinal Chemistry)

The primary utility of N-Boc-N'-nitro-L-arginine is in Solid Phase Peptide Synthesis (SPPS) . It is stable under standard coupling conditions but allows for orthogonal deprotection strategies.

Why Use the Boc-Protected Form?

-

Solubility: The Boc group significantly increases solubility in organic solvents (DCM, DMF) used in synthesis, compared to the zwitterionic free acid L-NNA.

-

Prevention of Side Reactions: The protection prevents the

-amine from reacting with activated carboxyl groups of other amino acids, ensuring linear peptide growth. -

Warhead Stability: The

-nitro group is stable to Trifluoroacetic Acid (TFA), which is used to remove the Boc group. This allows the nitro group to remain intact in the final peptide inhibitor.

Comparative Potency Data

It is crucial to note that the Boc-protected form is not a potent inhibitor in its own right due to steric hindrance preventing active site entry.

| Compound | Role | IC50 / Ki (nNOS) | Mechanism |

| Boc-L-Arg(NO₂)-OH | Synthetic Building Block | > 100 µM (Est.) | Sterically hindered; Prodrug-like |

| L-NAME | Prodrug (Methyl Ester) | ~70 µM | Requires hydrolysis to L-NNA |

| L-NNA | Active Inhibitor | ~15 nM | Direct Heme Competition |

| 7-Nitroindazole | Selective Inhibitor | ~0.8 µM | BH4 site competition |

Data synthesized from Cayman Chemical and standard biochemical literature [1, 2].

Part 3: Experimental Protocol

Protocol: Synthesis of a Peptidic NOS Inhibitor

Objective: Incorporate the Nitro-Arginine warhead into a dipeptide (e.g., H-Arg(NO₂)-Pro-OH) to test for nNOS selectivity.

Materials

-

Resin: Merrifield resin or Wang resin (0.5 mmol/g loading).

-

Reagent: N-Boc-N'-nitro-L-arginine (CAS: 2188-18-3).[1]

-

Coupling Agents: DCC (Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Deprotection: TFA (Trifluoroacetic Acid).[2]

-

Solvents: DCM (Dichloromethane), DMF (Dimethylformamide).

Step-by-Step Workflow

-

Resin Swelling:

-

Suspend 1g of resin in DCM for 30 minutes. Drain.

-

-

Coupling of First Amino Acid (Proline):

-

Dissolve Boc-Pro-OH (3 eq) and DCC (3 eq) in DCM.

-

Add to resin and shake for 2 hours at room temperature.

-

Wash resin 3x with DMF, 3x with DCM.

-

-

Boc Deprotection (Cycle 1):

-

Treat resin with 50% TFA in DCM for 30 minutes.

-

Note: This removes the Boc group from Proline, exposing the amine.

-

Wash resin thoroughly with DCM (5x) and neutralize with 10% DIEA/DCM.

-

-

Coupling of N-Boc-N'-nitro-L-arginine:

-

Critical Step: Dissolve Boc-L-Arg(NO₂)-OH (3 eq), HOBt (3 eq), and DCC (3 eq) in DMF.

-

Why DMF? Nitro-arginine derivatives are less soluble in DCM.

-

Add to the resin-bound Proline. Shake for 4-12 hours. The Nitro group remains stable.[1][3]

-

Perform Kaiser test (ninhydrin) to ensure complete coupling (should be negative/colorless).

-

-

Final Deprotection & Cleavage:

-

Treat resin with HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) if using Merrifield resin.

-

Caution: Standard catalytic hydrogenation (H2/Pd) will remove the nitro group , converting it back to Arginine. To maintain the inhibitor (Nitro-Arg), use strong acid cleavage (HF/TFMSA) which leaves the

group intact.

-

-

Purification:

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient.

-

Figure 2: Synthetic workflow for incorporating the nitro-arginine pharmacophore using the Boc-protected reagent.

References

-

National Institutes of Health (NIH). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed.[4] Retrieved from [Link]

Sources

Solubility and stability of N-Boc-N'-nitro-L-arginine in different solvents.

Executive Summary

N-Boc-N'-nitro-L-arginine (Boc-Arg(NO₂)-OH) is a critical arginine derivative used primarily in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and liquid-phase synthesis. Its utility lies in the orthogonal protection of the guanidino group by the nitro moiety (

However, the physicochemical properties of the nitro-arginine side chain introduce unique solubility challenges. While the Boc group imparts lipophilicity, the polar nitro-guanidino tail creates a "solubility conflict," making the compound prone to aggregation in non-polar solvents (e.g., DCM) and requiring specific handling in polar aprotic solvents (e.g., DMF, DMSO).

This guide provides a validated framework for solvent selection, stability management, and handling protocols to ensure high coupling efficiency and preventing deletion sequences in synthetic workflows.

Physicochemical Profile & Solubility Landscape

The "Solubility Conflict" Mechanism

The solubility of Boc-Arg(NO₂)-OH is dictated by two competing structural domains:

-

Hydrophobic Domain: The tert-butyloxycarbonyl (Boc) group and the alkyl chain favor organic solvation.

-

Polar/H-Bonding Domain: The nitro-guanidino group (

) is highly polar and capable of strong intermolecular hydrogen bonding.

In non-polar solvents like Dichloromethane (DCM), the intermolecular H-bonding of the nitro-guanidino group dominates, leading to poor solubility or gelation. In polar aprotic solvents (DMF, DMSO), these H-bonds are disrupted by the solvent, allowing for high-concentration dissolution.

Solubility Data Matrix

The following data aggregates empirical solubility limits. Note that "Practical Limit" refers to the concentration reliably achievable with sonication for synthetic workflows (e.g., 0.2 M).

| Solvent Class | Solvent | Solubility Rating | Saturation Limit (approx.) | Practical Limit (SPPS) | Technical Notes |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | 0.3 M | Preferred solvent for stock solutions. Hygroscopic nature requires fresh solvent.[1] |

| Polar Aprotic | DMF | Good | ~60–80 mg/mL | 0.2 M | Standard for SPPS. May require warming (40°C) or sonication to initiate dissolution. |

| Polar Aprotic | NBP | Good | Similar to DMF | 0.2 M | N-butylpyrrolidone is a validated "green" alternative to DMF with similar solvation power. |

| Polar Protic | Methanol | Moderate | ~10 mg/mL | N/A | Soluble but not recommended for coupling due to potential esterification side reactions. |

| Polar Protic | Water | Low/pH-dep | < 1 mg/mL | N/A | Soluble in alkaline aqueous solutions (pH > 8) as a salt; insoluble in neutral water. |

| Non-Polar | DCM | Poor | < 1 mg/mL | Avoid | Causes precipitation/gelation. Do not use for coupling stock. |

Critical Insight: Unlike many Boc-amino acids, Boc-Arg(NO₂)-OH should not be dissolved in DCM for coupling activation. Always dissolve in a minimum volume of DMF/DMSO first, then dilute with DCM if a binary solvent system is strictly required (keep DMF > 50%).

Stability Dynamics

Chemical Stability in Solution

Boc-Arg(NO₂)-OH exhibits superior solution stability compared to other Arginine derivatives (e.g., Boc-Arg(Boc)₂-OH).

-

Nitro Group Stability: The

protecting group is extremely stable in neutral and acidic organic solutions (DMF, NBP). It does not spontaneously degrade or fall off at room temperature. -

Lactamization: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the

-nitrogen, effectively preventing spontaneous intramolecular cyclization (formation of

Degradation Pathways

The primary risks are not spontaneous degradation, but environmental factors:

-

Moisture (Hydrolysis): The Boc group is acid-labile. If dissolved in "wet" DMF that has hydrolyzed to produce formic acid/dimethylamine, the Boc group can be prematurely cleaved over time.

-

Photolytic Instability: The nitro-guanidine bond can be sensitive to UV light over extended periods.

Visualization: Stability & Degradation Workflow

Figure 1: Stability profile of Boc-Arg(NO₂)-OH. Note the high stability in neutral solvents compared to the specific cleavage conditions required for deprotection.

Operational Protocols

Protocol A: Preparation of 0.2 M Stock Solution for SPPS

Use this protocol to ensure complete dissolution and prevent coupling failures.

Reagents:

-

Boc-Arg(NO₂)-OH (MW: 319.31 g/mol )[2]

-

Anhydrous DMF (Amine-free, purity ≥ 99.8%)

-

Equipment: Ultrasonic bath, Vortex mixer.

Step-by-Step:

-

Calculate: For 10 mL of 0.2 M solution, weigh 638.6 mg of Boc-Arg(NO₂)-OH.

-

Solvate: Add 8.0 mL of Anhydrous DMF to the powder. Do not add the full volume yet.

-

Disperse: Vortex vigorously for 30 seconds. The solution may appear cloudy.

-

Sonicate: Place the vial in an ultrasonic bath at ambient temperature for 5–10 minutes.

-

Checkpoint: The solution must become strictly clear and colorless. If particles persist, warm gently to 35°C (do not exceed 40°C).

-

-

Adjust: Add DMF to bring the final volume to 10.0 mL.

-

Filter (Optional but Recommended): Pass through a 0.45 µm PTFE syringe filter to remove any insoluble particulate contaminants that could clog synthesizer lines.

Protocol B: HPLC Stability Assay

Use this to validate the integrity of stock solutions stored for >48 hours.

-

Sample Prep: Dilute 10 µL of the 0.2 M stock solution into 990 µL of 50:50 Water:Acetonitrile (0.1% TFA).

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (nitro group absorption).

-

Criteria:

-

Pass: Single peak > 98% area.[3]

-

Fail: Appearance of earlier eluting peak (H-Arg(NO₂)-OH, indicating Boc loss) or peak broadening (aggregation).

-

Storage and Handling Best Practices

| Parameter | Recommendation | Rationale |

| Solid Storage | -20°C, Desiccated | Prevents moisture absorption. The nitro group is hygroscopic. |

| Solution Storage | +4°C (Max 1 week) | While stable, DMF slowly hydrolyzes to amines which can deprotect the Boc group. |

| Thawing | Equilibrate to RT | Open bottle only after reaching Room Temp to prevent water condensation on the solid. |

| Light | Amber Vials | Protects the nitro-guanidine bond from potential photolytic degradation. |

References

-

MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Pharmacological Characterization of NOS Isoforms via N-Boc-N'-nitro-L-arginine Inhibition

Executive Summary & Scientific Rationale

This protocol details the in vitro assessment of Nitric Oxide Synthase (NOS) activity, specifically focusing on the characterization of N-Boc-N'-nitro-L-arginine (BNNA) as a competitive inhibitor. While standard assays measure the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO), the inclusion of BNNA serves two critical purposes in drug discovery and biochemical research:

-

Specificity Validation: In complex tissue lysates containing other diaphorases or nitrate reductases, BNNA is used to define "non-specific background" activity. True NOS activity is defined as the component of the signal that is suppressible by nitro-arginine derivatives.

-

Inhibitor Potency Profiling (IC50): Determining the inhibitory constant (

) or half-maximal inhibitory concentration (

Mechanistic Insight:

BNNA is a derivative of L-Arginine where the guanidino nitrogen is modified with a nitro group (

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway where BNNA competes with the native substrate (L-Arginine) for the NOS Heme domain.

Figure 1: Competitive inhibition mechanism. BNNA sequesters the NOS enzyme, preventing the formation of NO and subsequent Nitrite accumulation.

Materials & Reagent Preparation

Critical Reagents

| Reagent | Specification | Storage | Function |

| N-Boc-N'-nitro-L-arginine | >98% Purity (CAS 2188-18-3) | -20°C | Competitive Inhibitor |

| NOS Enzyme Source | Recombinant (nNOS/iNOS/eNOS) or Tissue Lysate | -80°C | Target Enzyme |

| L-Arginine | 10 mM Stock (in water) | -20°C | Native Substrate |

| NADPH | 10 mM Stock (Freshly prepared) | -20°C | Essential Electron Donor |

| Cofactor Cocktail | FAD, FMN, BH4, Calmodulin, CaCl2 | -80°C | Essential for dimerization/activity |

| Griess Reagent I | 1% Sulfanilamide in 5% H3PO4 | 4°C | Diazotization agent |

| Griess Reagent II | 0.1% NED (N-(1-Naphthyl)ethylenediamine) | 4°C | Coupling agent (Chromophore) |

Inhibitor Stock Preparation (BNNA)

Note: The Boc group renders this compound hydrophobic. It is sparingly soluble in water.[1]

-

Stock Solution (100 mM): Dissolve N-Boc-N'-nitro-L-arginine in 100% DMSO. Vortex until clear.

-

Working Dilutions: Prepare serial dilutions (e.g., 0.1 µM to 1000 µM) in the Assay Buffer immediately prior to use.

-

Self-Validation Check: Ensure the final DMSO concentration in the assay well is <1% to prevent solvent-induced enzyme denaturation.

-

Experimental Protocol: NOS Inhibition Assay

This protocol utilizes a 96-well plate format to determine the IC50 of BNNA.

Assay Buffer Composition (pH 7.4)

-

25 mM Tris-HCl (pH 7.4)

-

1 mM DTT (Dithiothreitol)

-

1 µM Leupeptin (Protease inhibitor)

-

For nNOS/eNOS: Add 1 mM CaCl2 and 10 µg/mL Calmodulin.

-

For iNOS: Calcium/Calmodulin is usually not required (constitutively bound), but check specific enzyme source instructions.

Step-by-Step Workflow

Step 1: Plate Setup (On Ice) Design the plate to include:

-

Blanks: Buffer + Reagents (No Enzyme).

-

Total Activity (100%): Enzyme + Substrate + Vehicle (DMSO only).

-

Test Wells: Enzyme + Substrate + BNNA (Varying concentrations).

Step 2: Pre-Incubation (Enzyme + Inhibitor)

-

Add 40 µL of NOS Enzyme solution to appropriate wells.

-

Add 10 µL of BNNA working dilutions to Test Wells.

-

Add 10 µL of Assay Buffer (with equivalent DMSO) to Total Activity and Blank wells.

-

Incubate for 15 minutes at Room Temperature (25°C).

-

Why? This allows the inhibitor to reach equilibrium binding with the heme pocket before the substrate competes.

-

Step 3: Reaction Initiation

-

Prepare a Master Mix containing:

-

L-Arginine (Final conc: 20 µM - Note: Keep near Km)

-

NADPH (Final conc: 1 mM)

-

BH4 (Final conc: 10 µM)

-

FAD/FMN (Final conc: 5 µM)

-

-

Add 50 µL of Master Mix to all wells.

-

Incubate at 37°C for 30–60 minutes.

Step 4: Colorimetric Detection (Griess Reaction)

-

Add 50 µL of Griess Reagent I (Sulfanilamide).

-

Add 50 µL of Griess Reagent II (NED).

-

Incubate for 10 minutes at Room Temperature (protect from light).

-

Read Absorbance at 540 nm using a microplate reader.

Workflow Diagram

Figure 2: Step-by-step assay workflow for high-throughput screening.

Data Analysis & Interpretation

Calculations

-

Corrected Absorbance: Subtract the mean absorbance of the Blank wells from all other wells.

-

% Activity:

-

% Inhibition:

-

IC50 Determination: Plot Log[BNNA] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (sigmoidal dose-response).

Expected Results Table

The following table provides reference values for interpreting inhibition data.

| Parameter | nNOS (Neuronal) | eNOS (Endothelial) | iNOS (Inducible) | Interpretation |

| Substrate Km (L-Arg) | ~2–5 µM | ~2–5 µM | ~10–20 µM | Use [L-Arg] near Km for sensitive IC50. |

| Expected IC50 (BNNA) | 0.5 – 5.0 µM | 1.0 – 10.0 µM | 5.0 – 50.0 µM | Hypothetical ranges; Boc group may shift these compared to L-NNA. |

| Signal Specificity | >90% Inhibition | >90% Inhibition | >90% Inhibition | If <50% inhibition at high dose, signal is non-specific (not NOS). |

Troubleshooting Guide

-

Low Signal: Ensure NADPH is fresh. NADPH oxidizes rapidly in air. Check L-Arginine concentration (too low = low signal; too high = difficult to inhibit).

-

Precipitation: If the reaction turns cloudy upon adding BNNA, the concentration exceeds solubility limits. Reduce the stock concentration or increase DMSO (do not exceed 5% total DMSO).

-

High Background: Tissue lysates often contain high levels of endogenous nitrate/nitrite. Dialyze the sample or use spin columns (10kDa cutoff) to remove endogenous small molecules before the assay.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 134737, N-Boc-N'-nitro-L-arginine. (Chemical Structure and Properties).[1][2][3][4] [Link]

-

Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal. (Foundational text on NOS inhibitors like L-NNA). [Link]

Sources

Probing the Roles of Nitric Oxide In Vivo: Application Notes for Experimental Design with N-Boc-N'-nitro-L-arginine

Introduction: The Significance of Nitric Oxide and its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule of profound physiological importance, acting as a critical regulator in the nervous, cardiovascular, and immune systems. It is endogenously synthesized by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. Given its vast biological roles, the pharmacological inhibition of NOS is an invaluable tool for elucidating the function of NO in both health and disease.

N-α-Boc-N-ω-nitro-L-arginine (NBNA) is a specialized L-arginine derivative used by researchers to explore the mechanisms of nitric oxide production.[1] Its structure, which includes a nitro group on the guanidino side chain and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino terminus, makes it a valuable compound for these investigations. This guide provides an in-depth framework for designing and executing robust in vivo studies using NBNA to modulate the NO pathway.

Section 1: Mechanism of Action & Rationale for Use

The Nitric Oxide Synthase (NOS) Pathway

The fundamental mechanism of NOS involves the binding of its substrate, L-arginine, to the enzyme's active site. Through a complex, multi-step oxidative reaction requiring various cofactors, L-arginine is converted into L-citrulline and free nitric oxide. This NO then diffuses to adjacent cells to enact its signaling functions, primarily through the activation of soluble guanylate cyclase (sGC).

Caption: General experimental workflow for in vivo studies with NBNA.

Section 3: Detailed In Vivo Protocols

Protocol 1: Induction of Hypertension via Chronic NOS Inhibition

This protocol is adapted from the well-established L-NAME model and is designed to study the long-term cardiovascular consequences of systemic NO deficiency. [2][3]

-

Acclimatization: House male Sprague-Dawley rats (12 weeks old) in individual cages for at least one week before the study begins, allowing them to adapt to the environment. [3]2. Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) for all animals using a non-invasive tail-cuff plethysmography system. [3]3. Group Assignment: Randomly assign animals to a Vehicle Control group and an NBNA Experimental group.

-

Drug Preparation: Prepare the NBNA solution in the drinking water. Based on L-NAME studies, a starting concentration range of 40-100 mg/L can be considered. The vehicle control group receives regular drinking water.

-

Administration: Provide the prepared drinking water ad libitum for a period of 4-8 weeks. [3]Monitor daily water consumption for each animal to estimate the daily dose received.

-

Monitoring: Measure SBP weekly for all animals. Record body weight at the same time.

-

Termination and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood (for plasma analysis) and tissues (e.g., heart, aorta, kidneys) for endpoint analysis.

Protocol 2: Assessment of Acute Vascular Effects

This protocol is designed to investigate the immediate impact of NOS inhibition on hemodynamics.

-

Animal Preparation: Anesthetize a male Wistar rat and catheterize the femoral artery for direct blood pressure monitoring and the femoral vein for drug administration.

-

Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes post-surgery.

-

Vehicle Administration: Administer an intravenous (IV) bolus of the vehicle solution. Monitor mean arterial pressure (MAP) for 15-30 minutes to ensure no significant change.

-

NBNA Administration: Administer an IV bolus of NBNA (e.g., starting dose of 10 mg/kg).

-

Data Acquisition: Continuously record MAP for at least 60 minutes post-injection. A rapid and sustained increase in MAP is expected as systemic NOS is inhibited, leading to vasoconstriction.

-

L-Arginine Reversal (Optional): After the pressor effect of NBNA has plateaued, administer an IV bolus of L-arginine (e.g., 100-300 mg/kg). A subsequent decrease in MAP would confirm that the effect of NBNA was due to competitive inhibition of the L-arginine-NO pathway.

Section 4: Validation and Endpoint Analysis

Observing a physiological change is not enough; you must validate that the change is due to the intended mechanism—NOS inhibition.

Confirming NOS Inhibition: Measuring NO Metabolites

Nitric oxide has a very short half-life in vivo (seconds). Therefore, its production is assessed by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx. [4][5]The Griess assay is a common, cost-effective colorimetric method for this purpose. [6][7] Protocol: Griess Assay for Plasma NOx

-

Sample Preparation: Collect whole blood in heparinized tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Nitrate Reduction: The Griess reagent only detects nitrite. To measure total NOx, nitrate in the sample must first be converted to nitrite. This is typically done using nitrate reductase or vanadium(III) chloride. [8]3. Griess Reaction:

-

Pipette 50 µL of plasma sample into a 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acid).

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Measurement: Read the absorbance at 540 nm using a microplate reader. [6]5. Quantification: Calculate the NOx concentration by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite. A significant decrease in plasma NOx in the NBNA-treated group compared to the vehicle control validates systemic NOS inhibition.

Caption: Decision tree for selecting endpoint analysis methods.

Section 5: Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection when handling NBNA powder and solutions.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or chemical fume hood. [9]* Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C. [9]* Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

References

- Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British journal of pharmacology, 118(6), 1433–1440.

- Valabrègue, R., Maziere, B., Crouzel, C., Stulzaft, O., Hantraye, P., Maziere, M., & Syrota, A. (1995). In vivo metabolites of N omega-nitro-L-arginine methyl ester: methanol and N omega-nitro-L-arginine. European journal of pharmacology, 293(4), 487–490.

- Chárová, N., & Bezakova, Z. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2014, 608936.

- Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system - nitric oxide synthase activator? Journal of physiology and pharmacology, 63(5), 453-459.

- Sun, J., Acbas, M., Jackson, M., & Smith, S. (2001). The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. British journal of anaesthesia, 87(3), 450–456.

- Paik, S. H., Yoon, S. Y., Kim, Y. W., Lee, Y. J., & Lee, H. H. (2013). Effect of Lutein on L-NAME-Induced Hypertensive Rats. Preventive nutrition and food science, 18(2), 98–104.

- Peterson, D. A., Peterson, D. C., Archer, S., & Weir, E. K. (1992). The non specificity of specific nitric oxide synthase inhibitors.

- Hiu, T. W., Hsieh, C. Y., Huang, Y. C., & Hsu, Y. C. (2010). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. Journal of medicinal chemistry, 53(15), 5545–5556.

-

Science.gov. (n.d.). l-name-induced hypertensive rats: Topics by Science.gov. Retrieved from [Link]

- Calapai, G., Squadrito, F., Rizzo, A., & Terranova, G. (1995). peripheral administration of n-nitro-l-arginine decreases food intake in rats.

- Čaušević, A., Sofić, E., & Rimpapa, Z. (2020). Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. International journal of molecular sciences, 21(18), 6608.

- Feelisch, M., & Kelm, M. (1991). Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells.

- Kuczeriszka, M., & Sadowski, J. (2022). Animal models of hypertension: The status of nitric oxide and oxidative stress and the role of the renal medulla. Nitric oxide : biology and chemistry, 125-126, 1–8.

- Maron, B. A., & Loscalzo, J. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules (Basel, Switzerland), 26(15), 4569.

- Huang, P. L. (2000). Mouse models of nitric oxide synthase deficiency. Journal of the American Society of Nephrology, 11 Suppl 16, S120–S123.

- Al-Shehri, S. S., & Al-Otaibi, K. M. (2018). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Journal of analytical methods in chemistry, 2018, 5946146.

- Lee, Y., & Kim, Y. M. (2024). Editorial: Spotlight on nitric oxide: integrative approaches to study NO and RNS in physiology and disease. Frontiers in Physiology, 15, 1377395.

- Silva, T., Fragoso, Y. D., Rodrigues, M. F. S. D., Gomes, A. O., Silva, F. C. d., Andreo, L., Viana, A., Silva, D. d. F. T. d., Chavantes, M. C., Horliana, A. C. R. T., Angelis, K. D., Deana, A. M., Branco, L. P., Fernandes, K. P. S., Motta, L. J., Mesquita-Ferrari, R. A., & Bussadori, S. K. (2020). Protocol Griess Test. protocols.io.

- Piknova, B., Park, J. W., Cassel, K. S., Gilliard, C. N., & Schechter, A. N. (2016). Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method. Journal of visualized experiments : JoVE, (118), 54879.

- Carlucci, C., Marra, M., Sbrana, F., Moretti, S., Longobardi, P., Vianello, A., & De Maria, R. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules (Basel, Switzerland), 26(15), 4569.

- JoVE. (2022, August 2).

- Case Western Reserve University. (2024, January 29). New Drug Stops Weight Gain and Lowers Cholesterol by Targeting Nitric Oxide. SciTechDaily.

- Moshage, H. (1997). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Methods in Enzymology, 268, 111-118.

- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free radical research, 41(6), 643–651.

- Morales-Mulia, S., & Flores, G. (2021). New insights on nitric oxide: Focus on animal models of schizophrenia. Behavioural brain research, 411, 113304.

- Moore, P. K., al-Swayeh, O. A., Chong, N. W., Evans, R. A., & Gibson, A. (1990). l-NG-nitro arginine (L-NOARG), a novel, L-arginine-reversible inhibitor of endothelium-dependent vasodilatation in vitro. British journal of pharmacology, 99(2), 408–412.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-Boc-N'-nitro-L-arginine | 2188-18-3 [amp.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of N-Boc-N'-nitro-L-arginine

[1][2]

Executive Summary & Chemical Context

N-Boc-N'-nitro-L-arginine (CAS: 2188-18-3) presents a unique solubility challenge due to its "amphipathic" protection scheme.[1][2] The tert-butyloxycarbonyl (Boc) group is lipophilic, while the nitro-guanidine side chain is highly polar and capable of strong intermolecular hydrogen bonding.

This duality often leads to gelation or incomplete dissolution in standard non-polar solvents (like DCM) and precipitation in aqueous buffers. This guide provides field-proven protocols to overcome these issues, ensuring high-yield coupling and accurate biological assays.

Solvent Compatibility Matrix

Before attempting dissolution, consult this matrix to select the correct solvent system for your application.

| Solvent Class | Solvent | Solubility Rating | Max Conc. (Approx) | Notes |

| Recommended | DMSO (Dimethyl sulfoxide) | ⭐⭐⭐⭐⭐ (Excellent) | ~100 mg/mL | Best choice. Requires ultrasonication.[1][3] Highly sensitive to water content (hygroscopic). |

| Recommended | DMF (Dimethylformamide) | ⭐⭐⭐⭐ (Good) | ~50-80 mg/mL | Standard for SPPS.[1][2] Stable for ~1 week at RT. |

| Recommended | NMP (N-Methyl-2-pyrrolidone) | ⭐⭐⭐⭐ (Good) | ~50-80 mg/mL | Excellent alternative to DMF; reduces aspartimide formation in SPPS.[1] |

| Conditional | Methanol/Ethanol | ⭐⭐ (Fair) | <20 mg/mL | Requires heating.[2] Useful only if diluting into aqueous buffers later. |

| Avoid | Water/PBS | ⭐ (Poor) | <1 mg/mL | Do not use as primary solvent.[2] Only use after predissolving in DMSO/EtOH. |

| Avoid | DCM (Dichloromethane) | ⭐ (Poor) | Insoluble/Gels | Causes rapid gelation due to H-bonding networks.[1][2] |

Standard Operating Procedure (SOP): Dissolution Protocol

Objective: Prepare a stable 100 mM stock solution for peptide synthesis or biological assay.

Materials Required

-

Anhydrous DMSO or DMF (Purity ≥99.8%, Water <0.05%).

-

Ultrasonic bath.

-

Vortex mixer.

-

0.22 µm PTFE syringe filter (optional, for biological assays).

Step-by-Step Workflow

-

Equilibration: Allow the Boc-Arg(NO₂)-OH container to reach room temperature before opening to prevent water condensation (the compound is hygroscopic).

-

Weighing: Weigh the required amount of powder into a glass vial.

-

Calculation: For 10 mL of 100 mM solution, weigh 319.3 mg .

-

-

Solvent Addition: Add 80% of the target volume of Anhydrous DMSO or DMF.

-

Critical: Do not add the full volume immediately.

-

-

Disruption: Vortex vigorously for 30 seconds. The solution will likely appear cloudy or contain suspended particles.

-

Sonication: Place the vial in an ultrasonic bath for 5–10 minutes.

-

Observation: The solution should turn clear and colorless.

-

Temp Control: Ensure bath water does not exceed 35°C.

-

-

Final Adjustment: Add the remaining solvent to reach the target volume and invert to mix.

-

Inspection: Hold against a light source. If "schlieren" lines or micro-precipitates are visible, repeat sonication.

Troubleshooting Guide (FAQs)

Section A: Dissolution Failures

Q1: I followed the protocol, but the solution is still cloudy/milky. What went wrong? Diagnosis: This is almost always caused by wet solvent . The nitro-arginine moiety is extremely sensitive to moisture, which triggers hydrogen-bond aggregation.[1][2] Corrective Action:

-

Discard the current preparation.

-

Use a fresh, unopened bottle of DMSO/DMF.

-

If using an older bottle, dry it over 4Å molecular sieves for 24 hours before use.

-

Ensure the amino acid powder was not cold when opened (condensation).

Q2: My solution turned into a gel in the vial. Diagnosis: You likely used a non-polar solvent like Dichloromethane (DCM) or Chloroform, or the concentration is too high (>200 mM). Corrective Action:

-

Immediate Fix: Add a polar co-solvent immediately. Add 10–20% volume of DMF or NMP and sonicate. This usually breaks the gel structure.

-

Prevention: Never use pure DCM. For SPPS coupling steps requiring DCM, use a 1:1 mixture of DCM:DMF .

Q3: Can I heat the solution to speed up dissolution? Diagnosis: Yes, but with strict limits. Protocol: You may heat the mixture to 40–45°C in a water bath.

-

Warning: Do not exceed 50°C. High temperatures can degrade the Boc group (generating free amines) or cause side reactions with the nitro group.

Section B: Application-Specific Issues

Q4: I am performing Solid Phase Peptide Synthesis (SPPS). Why is the coupling yield low for this residue? Diagnosis: Steric hindrance and slow kinetics of the nitro-arginine derivative. Corrective Action:

-

Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone).[1][2] NMP swells the resin better and improves solubility of hydrophobic segments.

-

Activation: Use HATU/HOAt instead of HBTU/HOBt.

-

Double Coupling: Perform the coupling reaction twice (2 x 1 hour) rather than extending a single reaction.

Q5: How do I use this in an aqueous biological assay (e.g., enzyme inhibition)? Diagnosis: Direct addition to water causes immediate precipitation. Protocol:

-

Prepare a 1000x Stock in pure DMSO (e.g., 100 mM).

-

Dilute this stock into the assay buffer step-wise.

-

Limit: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity or enzyme denaturation.

-

Note: If precipitation occurs upon dilution, reduce the stock concentration to 50 mM.

Visualizations

Figure 1: Solubility Decision Tree

Caption: Decision tree for selecting the optimal solvent system based on experimental application.

Figure 2: Stock Solution Preparation Workflow

Caption: Step-by-step workflow for preparing a stable, precipitate-free stock solution.

References

-

ChemicalBook. (2025). N-Boc-N'-nitro-L-arginine Properties and Solubility Data. Retrieved from [1][2]

-

MedChemExpress. (2024). Boc-Arg(NO2)-OH Technical Data Sheet. Retrieved from [1][2]

-

Albericio, F., et al. (2020).[5][6] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Retrieved from [1][2]

-

BenchChem. (2025).[7][8] Solubility Issues of Hydrophobic Amino Acids in Peptide Synthesis. Retrieved from [1][2]

-

Cayman Chemical. (2022).[9] Product Information: Boc-Arg Derivatives. Retrieved from [1][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Best BOC-ARG(NO2)-OH Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Optimizing coupling efficiency of N-Boc-N'-nitro-L-arginine in peptide synthesis.

Technical Support Center: Boc-Arg(NO2)-OH Optimization

Current Status: Operational

Subject: Optimizing Coupling Efficiency & Side-Reaction Control for

Executive Summary: The "Nitro" Advantage & Liability

As a Senior Application Scientist, I often see researchers default to modern Fmoc protocols, forgetting that Boc chemistry—specifically using Boc-Arg(NO2)-OH —remains the gold standard for synthesizing base-labile targets or aggregation-prone sequences.

The Expert Insight:

Many users fear

Your real challenges are Steric Hindrance during coupling and Side-Chain Modification during HF cleavage. This guide addresses these specific bottlenecks.

Module 1: The Coupling Interface

Issue: Slow Kinetics & Incomplete Coupling

Diagnosis: The nitro group is bulky and forms strong intermolecular hydrogen bonds, leading to slow acylation rates. If your Kaiser test is positive after 1 hour, it is likely a kinetic issue, not a chemical termination.

The Protocol: In-Situ Activation (The "Zero-Wait" Rule)

To maximize efficiency, you must minimize the time the activated ester sits in solution.

Reagents:

-

Activator: HBTU or HATU (for difficult sequences).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (NMP if aggregation is suspected).

Step-by-Step Workflow:

-

Dissolve: 4.0 eq. Boc-Arg(NO2)-OH + 3.9 eq. HBTU in minimal DMF.

-

Activate: Add 6.0 eq. DIEA.

-

Couple Immediately: Transfer to the resin-bound amine within 30 seconds .

-

Why? Although NO2 reduces lactam risk, extended pre-activation (>5 mins) invites guanidinylation of the activator or slow cyclization.

-

-

Reaction Time: Allow 1–2 hours.

-

Monitoring: Perform a quantitative Ninhydrin test. If <99.5%, proceed to Double Coupling .

Visualizing the Pathway: Coupling vs. Failure

Module 2: The Cleavage Danger Zone

Issue: Tyrosine/Tryptophan Modification

Diagnosis: The removal of the Nitro group requires Anhydrous Hydrogen Fluoride (HF) .[1][2] During this harsh reduction, the nitro group is cleaved, generating reactive species that can nitrate or alkylate aromatic rings (Tyr, Trp) if not scavenged.[1]

The Protocol: "Low-High" HF Cleavage

Do not use a standard single-step HF cleavage. The "Low-High" method is mandatory for preserving sensitive residues.

| Step | Reagent Cocktail | Conditions | Purpose |

| 1. Low HF | HF : DMS : p-Cresol (25 : 65 :[3] 10) | 0°C, 2 hours | Removes Boc and benzyl-based groups via |

| 2. Evaporation | Vacuum / | 0°C | Remove HF and DMS completely. |

| 3. High HF | HF : p-Cresol (90 : 10) | 0°C, 1 hour | Specifically removes the Arg(NO2) group. |

| 4. Workup | Cold Ether Precipitation | -20°C | Precipitate peptide, wash away scavengers. |

Critical Note: Anisole is the standard scavenger, but p-Cresol is often superior for preventing Tyr alkylation during NO2 removal.

Module 3: Troubleshooting & FAQs

Q1: My coupling yield is low (80%). Should I use a mixed anhydride (IBCF) to speed it up?

Answer: ABSOLUTELY NOT.

Mixed anhydrides are highly reactive and significantly increase the rate of

Q2: Why not just use Fmoc-Arg(Pbf)-OH?

Answer: You likely have a specific reason to be in Boc chemistry (e.g., synthesis of thioesters, base-sensitive depsipeptides, or "difficult" sequences). Fmoc-Arg(Pbf)-OH is not compatible with Boc protocols because the Pbf group requires TFA for removal, whereas Boc synthesis reserves TFA for the

Q3: I see a +51 Da mass shift after synthesis. What is it?

Answer: This is likely Ornithine formation (loss of the guanidino carbon) or incomplete reduction of the Nitro group leading to a Nitroso intermediate .

-

Fix: Ensure your High HF cleavage time is sufficient (at least 45–60 mins) and that your scavenger load is high enough.

Q4: The Boc-Arg(NO2)-OH is not dissolving in DCM.

Answer: This is normal. Arginine derivatives are polar.

-

Fix: Dissolve in a small amount of DMF or NMP first. If you must use DCM for the coupling (to reduce racemization of Cys/His), add the DMF-dissolved Arg dropwise to the DCM.

Decision Tree: Optimization Logic

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Aletras, A., et al. (1995). Preparation of the Very Acid-Sensitive Fmoc-Arg(Mtr)-OH and its Application in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Link

-

Yamashiro, D., & Li, C. H. (1973). Protection of the Guanidino Group of Arginine by the p-Nitrobenzyloxycarbonyl Group. Journal of the American Chemical Society. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Vergara-Irigaray, N., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.[4] International Journal of Molecular Sciences, 21(12), 4464. Link

Sources

Preventing racemization of N-Boc-N'-nitro-L-arginine during synthesis.

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with N-Boc-N'-nitro-L-arginine and are committed to maintaining its stereochemical integrity during synthesis. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and prevent racemization, ensuring the chiral purity of your final peptide product.

Part 1: Understanding the Root Cause: The Mechanism of Racemization

Before troubleshooting, it's crucial to understand why racemization occurs. During peptide bond formation, the carboxylic acid of the N-protected amino acid must be "activated" to make it susceptible to nucleophilic attack by the amine of the incoming amino acid or peptide. This activation step is where the stereocenter is most vulnerable.

Racemization during the coupling of N-Boc-amino acids primarily proceeds through two pathways:

-

Oxazolone (Azlactone) Formation : The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Boc-protecting group, forming a transient 5(4H)-oxazolone intermediate. The α-proton (the hydrogen on the chiral carbon) of this intermediate is highly acidic and can be easily abstracted by a base. The resulting planar, achiral enolate can be re-protonated from either face, leading to a mixture of L- and D-isomers.[1][2] While urethane-based protecting groups like Boc significantly slow this process compared to acyl groups (e.g., Benzoyl), the risk is not eliminated.[1][3]

-

Direct Enolization (α-Abstraction) : A base present in the reaction mixture can directly abstract the α-proton from the activated carboxyl intermediate, forming an achiral enolate without proceeding through an oxazolone.[1][2] This pathway is more prevalent with strong bases and highly activated intermediates.

The key takeaway is that the combination of carboxyl activation and the presence of a base creates the conditions for racemization. Our entire prevention strategy will revolve around mitigating these factors.

Caption: Key pathways for racemization during peptide coupling.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the prevention of racemization.

Q1: Which coupling reagents are best for minimizing racemization of N-Boc-N'-nitro-L-arginine?

A1: The choice of coupling reagent is critical. While highly reactive uronium/aminium reagents like HBTU or HATU are fast and efficient, they often require bases that can promote racemization. For sensitive amino acids like arginine derivatives, carbodiimide-based methods, when paired with the correct additives, are generally superior for maintaining chiral purity.[2]

-

Highly Recommended: DIC/OxymaPure or DIC/HOBt . Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with an additive like Ethyl Cyano(hydroxyimino)acetate (OxymaPure) or Hydroxybenzotriazole (HOBt) is a robust choice. The additive traps the highly reactive O-acylisourea intermediate to form a less reactive, but still efficient, active ester that is significantly more resistant to racemization.[1][4][5]

-

Use with Caution: Phosphonium salts (PyBOP, PyAOP) and Aminium/Uronium salts (HBTU, HATU) are extremely effective but can increase racemization risk if reaction conditions are not carefully controlled (e.g., pre-activation times, base equivalents).

Q2: How does the choice of base impact racemization?

A2: The base is arguably the most significant factor you can control. Its role is to neutralize protonated species and ensure the incoming amine is deprotonated and nucleophilic. However, excess or strong base will readily abstract the α-proton of the activated intermediate.

-

Basicity: Use the weakest base necessary for the reaction to proceed efficiently.

-

Steric Hindrance: Sterically hindered bases are preferred as they are less effective at abstracting the relatively small α-proton.

-

Recommendations:

-

Best: N-methylmorpholine (NMM) or sym-collidine . These offer a good balance of basicity and steric bulk.[1]

-

Acceptable: N,N-diisopropylethylamine (DIEA) , also known as Hünig's base, is widely used but is a stronger base than NMM and should be used judiciously (i.e., minimal equivalents).[5]

-

Avoid: Triethylamine (TEA) . It is a relatively strong, non-hindered base that significantly increases the rate of racemization and should be avoided in sensitive couplings.[5]

-

Q3: Can temperature and reaction time be optimized to prevent racemization?

A3: Absolutely. Racemization is a time and temperature-dependent process.[6]

-

Temperature: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard and effective practice. This slows the rate of enolization more than it slows the rate of the desired peptide bond formation.

-

Activation Time: Minimize the "pre-activation" time. The longer the activated N-Boc-N'-nitro-L-arginine sits in the presence of a base before the nucleophile (the amine component) is added, the greater the opportunity for racemization. It is best to add the coupling reagent to the mixture of the amino acid, amine, and additive, or to add the amine component immediately after a very brief activation period.

Part 3: Troubleshooting Guide

Even with the best protocols, unexpected results can occur. This guide helps you diagnose and solve racemization issues.

| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |

| HPLC/LC-MS analysis shows a diastereomeric peak (doublet) for the target peptide. | 1. Inappropriate Base: Use of a strong, non-hindered base like TEA. 2. Suboptimal Coupling Reagent: Using a highly activating reagent without an additive (e.g., DIC alone). 3. High Temperature: Running the coupling at elevated temperatures. | 1. Switch to a weaker, more hindered base like N-methylmorpholine (NMM) or DIEA (use minimal equivalents).[1][5] 2. Ensure a racemization-suppressing additive is always used. The DIC/OxymaPure combination is a gold standard.[1][2] 3. Perform the coupling at 0°C , allowing it to warm slowly to room temperature. |

| Racemization seems to increase with longer coupling times. | Prolonged Exposure to Basic Conditions: The activated intermediate is susceptible to racemization for the entire duration it exists in a basic environment. | 1. Check Reaction Completion: Monitor the reaction by a method like TLC or a quick LC-MS analysis. Do not let it run unnecessarily long after completion. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-Boc-N'-nitro-L-arginine and coupling reagents to drive the reaction to completion faster. |

| The same protocol that worked for other amino acids is causing racemization with arginine. | Amino Acid Dependency: Certain amino acids are more prone to racemization than others; histidine and cysteine are notoriously sensitive.[4][7] While arginine is not typically in that category, its bulky side chain could influence the reaction kinetics. | 1. Do not assume a universal protocol. Treat each coupling as a unique reaction. 2. For arginine, revert to the most conservative, low-racemization conditions first (e.g., DIC/Oxyma at 0°C with NMM ) to establish a baseline of chiral purity. |

Part 4: Validated Protocols & Workflows

Protocol 1: Low-Racemization Coupling of N-Boc-N'-nitro-L-arginine

This protocol utilizes the DIC/OxymaPure combination, a proven method for minimizing epimerization.

Materials:

-

N-Boc-N'-nitro-L-arginine (1.1 eq)

-

Amine component (peptide-resin or amino acid ester) (1.0 eq)

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

-

N-methylmorpholine (NMM) (if the amine component is a hydrochloride salt, use 1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the amine component in anhydrous DMF. If it is a salt (e.g., HCl), add 1.0 equivalent of NMM and stir for 5 minutes.

-

Add N-Boc-N'-nitro-L-arginine and OxymaPure to the flask. Stir until all solids are dissolved.

-

Cool the reaction vessel to 0°C in an ice-water bath.

-

Slowly add the DIC to the cooled, stirring solution.

-

Maintain the reaction at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature (approx. 20-25°C) and stir for an additional 2-4 hours.

-

Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the limiting reagent.

-

Upon completion, proceed with the standard workup or cleavage protocol. The primary byproduct of DIC, diisopropylurea (DIU), has limited solubility in DCM, which can sometimes be used to aid purification.

Workflow: Selecting the Optimal Coupling Conditions

This decision tree provides a logical workflow for selecting your synthetic strategy.

Caption: Decision workflow for selecting coupling conditions.

Part 5: Analytical Verification

Trust, but verify. The ultimate confirmation of your protocol's success is analytical data.

Q: How can I detect and quantify the level of racemization?

A: You must use a chiral analytical method that can separate the desired L-L diastereomeric peptide from the undesired D-L diastereomer.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method.

-

Chiral Stationary Phases: Use a column with a chiral stationary phase (CSP) designed for peptide analysis.

-

Derivatization: Alternatively, derivatize the peptide with a chiral reagent (e.g., Marfey's reagent) to create diastereomers that can be separated on a standard reverse-phase C18 column.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chiral HPLC to a mass spectrometer provides the highest level of confidence, as you can confirm that the separated peaks have the correct mass for your target peptide.[8]

-

NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, but this is often less sensitive and more complex to interpret than chromatographic methods.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Verzijl, N., et al. (2007). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of musculoskeletal & neuronal interactions, 7(4), 335–337.

-

Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

- Houben-Weyl. (2001). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. (General reference for peptide chemistry principles).

- Xu, S., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. DOI: 10.26434/chemrxiv-2023-y1gxw

- Hili, R., & Yudin, A. K. (2006). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. Journal of the American Chemical Society, 128(45), 14772–14773.

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. peptide.com [peptide.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Racemization in peptide synthesis | PPTX [slideshare.net]

- 8. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

Stability issues of N-Boc-N'-nitro-L-arginine in aqueous solutions.

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for N-Boc-N'-nitro-L-arginine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you achieve consistent and reliable experimental outcomes.

Introduction: Understanding the Molecule

N-Boc-N'-nitro-L-arginine is a critical reagent in nitric oxide (NO) research, acting as a competitive inhibitor of nitric oxide synthase (NOS).[1] Its structure includes two key functional groups that are central to its activity and also to its stability challenges: the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the nitro group on the guanidine side chain.[2] While the Boc group enhances its utility in peptide synthesis and modulates its biological activity, both groups are susceptible to chemical modification in aqueous environments.[2][3][4] This guide will walk you through the factors that influence its stability and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My experimental results with N-Boc-N'-nitro-L-arginine are inconsistent. What could be the cause?

Inconsistent results are often linked to the degradation of N-Boc-N'-nitro-L-arginine in your stock or working solutions. The stability of this compound is highly dependent on the pH of the aqueous solution.

-

Expert Insight: The primary cause of degradation is exposure to non-optimal pH conditions. The nitroguanidine group of the arginine side chain is susceptible to base-catalyzed hydrolysis, while the Boc protecting group is labile in acidic conditions. Therefore, preparing and storing your solutions correctly is paramount for reproducible results. A study on the related compound L-NG-nitroarginine (LNNA) demonstrated that the deprotonated form is the main species that undergoes degradation in aqueous media at room temperature, a process that is catalyzed by hydroxide ions.[5]

Q2: What is the optimal pH for storing N-Boc-N'-nitro-L-arginine solutions?

For maximum stability during storage, it is recommended to prepare concentrated stock solutions in acidic conditions.

-

Causality: An acidic environment (pH < 6) minimizes the concentration of the deprotonated form of the nitroguanidine group, which is more prone to degradation.[5] This significantly slows down the base-catalyzed hydrolysis pathway. For a similar compound, L-NNA, it is recommended to formulate concentrated solutions under acidic conditions for storage and then dilute them into a basic solution to near physiological pH just before administration.[5]

Q3: How should I prepare my working solutions for cell culture experiments (typically at physiological pH)?

It is crucial to prepare your working solutions at physiological pH (around 7.4) immediately before use.

-

Expert Insight: At neutral to alkaline pH, the rate of degradation increases. Therefore, to ensure a known and consistent concentration of the active compound in your experiments, fresh dilution of the acidic stock solution into your cell culture medium or buffer is the best practice. The hydrolysis of the related compound NG-nitro-L-arginine methyl ester (L-NAME) to NG-nitro-L-arginine (L-NOARG) has been observed to be more rapid at neutral or alkaline pH.[6]

Q4: Can I store my N-Boc-N'-nitro-L-arginine working solution in the incubator overnight?

Storing working solutions, especially at 37°C, is strongly discouraged.

-

Causality: The combination of physiological pH and elevated temperature will accelerate the degradation of the compound. Both the base-catalyzed hydrolysis of the nitroguanidine group and potentially the hydrolysis of the Boc group can occur more rapidly at higher temperatures.

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Loss of inhibitory activity over time | Degradation of N-Boc-N'-nitro-L-arginine in solution. | 1. Prepare fresh working solutions for each experiment from a properly stored acidic stock. 2. Avoid prolonged storage of working solutions, especially at room temperature or higher. 3. Verify the pH of your stock and working solutions. |

| Precipitate formation in the stock solution | Poor solubility or degradation leading to insoluble byproducts. | 1. Ensure the initial solvent for the stock solution is appropriate (e.g., DMSO or ethanol) before further dilution in aqueous buffers.[1] 2. If using an aqueous stock, ensure the pH is acidic to enhance stability. 3. Store stock solutions at the recommended temperature (typically 2-8°C or -20°C for longer-term storage).[3][7] |

| Inconsistent dose-response curves | Inaccurate concentration of the active compound due to degradation. | 1. Implement a strict protocol for preparing fresh dilutions immediately before each experiment. 2. Quantify the concentration of your stock solution periodically using a validated analytical method if high accuracy is required. |

Understanding the Degradation Pathways

To effectively troubleshoot, it is essential to understand the potential chemical transformations that N-Boc-N'-nitro-L-arginine can undergo in an aqueous solution.

Caption: Recommended workflow for preparing N-Boc-N'-nitro-L-arginine solutions.

Summary of Stability Recommendations

| Condition | Recommendation | Rationale |

| Stock Solution pH | Acidic (pH 4-5) | Minimizes base-catalyzed degradation of the nitroguanidine group. [5] |

| Working Solution pH | Prepare at the experimental pH (e.g., 7.4) | For immediate use to ensure accurate concentration. |

| Storage Temperature | -20°C for long-term stock solutions; 2-8°C for short-term. [3][7] | Reduces the rate of all chemical degradation reactions. |

| Light Exposure | Store in the dark. | While specific photostability data is limited, it is good practice to protect all reagents from light. |

| Solvent | Use organic solvents for initial dissolution, followed by an appropriate aqueous buffer. [1] | Ensures complete solubilization before dilution. |

By adhering to these guidelines, you can significantly improve the stability of your N-Boc-N'-nitro-L-arginine solutions, leading to more reliable and reproducible experimental results.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Applications of N-Boc-N'-nitro-L-arginine. [Link]

-

Pfeiffer, S., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology, 114(2), 434-440. [Link]

-

Ferreira, A. M. (2012). Hydrolysis of L-Arginine – Chemical and Enzymatic Catalysis. Master's Thesis, Instituto Superior Técnico, Universidade Técnica de Lisboa. [Link]

-

Gabr, I., et al. (1996). Possible Mechanism of Nitric Oxide Production From N(G)-hydroxy-L-arginine or Hydroxylamine by Superoxide Ion. Journal of Physiology and Pharmacology, 47(4), 617-628. [Link]

-

Tsikas, D., et al. (1998). Kinetics of the degradation of NG-nitro-L-arginine and its methyl ester in human umbilical vein blood and amniotic fluid. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 107-117. [Link]

-

Tenu, J. P., et al. (1999). Equilibria, kinetics and mechanism for the degradation of the cytotoxic compound L-NG-nitroarginine. Nitric Oxide, 3(6), 447-456. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Equilibria, kinetics and mechanism for the degradation of the cytotoxic compound L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Validation & Comparative

A Head-to-Head Comparison of N-Boc-N'-nitro-L-arginine and L-NAME for In Vivo Nitric Oxide Synthase Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nitric oxide (NO) signaling research, the selection of an appropriate nitric oxide synthase (NOS) inhibitor is a critical determinant of experimental success. Among the myriad of available options, N-Boc-N'-nitro-L-arginine and Nω-nitro-L-arginine methyl ester (L-NAME) are two commonly employed arginine-based competitive inhibitors. This guide provides an in-depth, objective comparison of these two compounds for in vivo NOS inhibition, moving beyond a simple cataloging of features to an exploration of the causal relationships between their molecular structures and their performance in experimental settings.

At a Glance: Key Differentiators

| Feature | N-Boc-N'-nitro-L-arginine | L-NAME |

| Mechanism of Action | Competitive NOS inhibitor | Prodrug, hydrolyzed to the active inhibitor L-NNA |

| Active Form | N-Boc-N'-nitro-L-arginine | Nω-nitro-L-arginine (L-NNA) |

| Potency (Ki values) | Data not readily available, described as "potent"[1] | nNOS: 15 nM, eNOS: 39 nM, iNOS: 4.4 µM[2] |

| Selectivity | Not definitively established | Non-selective, with preference for constitutive NOS (nNOS & eNOS) over iNOS[3] |

| In Vivo Metabolism | Expected to be deprotected to N'-nitro-L-arginine | Rapidly hydrolyzed to L-NNA and methanol[4] |

| Key Advantage | Boc protecting group may enhance stability and solubility[1] | Extensive body of literature and established protocols |

| Potential Concern | Lack of extensive in vivo characterization | Production of methanol, a potential neurotoxin[4] |

Delving into the Molecular Mechanisms: A Tale of Two Inhibitors

Both N-Boc-N'-nitro-L-arginine and L-NAME function by competing with the endogenous NOS substrate, L-arginine, for binding to the active site of the enzyme[5][6]. However, their paths to achieving this inhibition diverge significantly, a crucial factor in experimental design and data interpretation.

N-Boc-N'-nitro-L-arginine: The Protected Player